molecular formula C19H19F3N4OS B2640472 6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 941897-18-3

6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2640472
CAS No.: 941897-18-3
M. Wt: 408.44
InChI Key: DJHBCZWCJZOXPQ-UHFFFAOYSA-N
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Description

This compound, 6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in the amygdala, and are implicated in the regulation of emotional behaviors, anxiety, and fear . Its primary research value lies in its utility as a pharmacological tool to probe the complex pathophysiology of neurological and neuropsychiatric disorders. By selectively blocking TRPC5-mediated calcium influx, this inhibitor allows researchers to dissect the channel's role in neuronal excitability and synaptic plasticity underlying conditions such as anxiety, depression, and epilepsy. The compound's mechanism involves stabilizing the closed state of the channel, effectively reducing excessive neuronal activity driven by TRPC5. Ongoing preclinical investigations focus on its potential to modulate disease-associated neural circuits, offering critical insights for the development of novel therapeutic strategies targeting ion channel dysfunction in the central nervous system.

Properties

IUPAC Name

6,6-dimethyl-2-methylsulfanyl-9-[4-(trifluoromethyl)phenyl]-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4OS/c1-18(2)8-12-14(13(27)9-18)15(26-16(23-12)24-17(25-26)28-3)10-4-6-11(7-5-10)19(20,21)22/h4-7,15H,8-9H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHBCZWCJZOXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic derivative of the triazoloquinazolinone class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound through a review of relevant literature, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}F3_3N5_5OS
  • Molecular Weight : 405.46 g/mol

This compound features a triazole ring fused to a quinazolinone structure, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that this compound acts as an agonist for the RXFP4 receptor, which plays a role in various physiological processes including cellular signaling pathways related to cAMP accumulation and ERK1/2 phosphorylation .

Pharmacological Effects

  • Anticancer Activity :
    • Studies have shown that derivatives of triazoloquinazolinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the one have demonstrated significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
    • A specific study reported IC50_{50} values of 6.2 μM for certain derivatives against HCT-116 cells and 43.4 μM for MCF-7 cells, indicating promising anticancer properties .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Properties :
    • Compounds within this class have been evaluated for their anti-inflammatory effects, showing potential in reducing inflammatory markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in understanding how modifications to the core structure affect biological activity:

Modification Effect on Activity
Substitution at position 4Increased RXFP4 agonism
Variations in methylthio groupAltered pharmacokinetic properties
Changes in trifluoromethyl groupEnhanced potency against cancer cells

This table summarizes how specific modifications can lead to enhanced or diminished biological activities.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazoloquinazolinones demonstrated that compounds with a trifluoromethyl group exhibited higher cytotoxicity against breast cancer cells compared to their non-fluorinated counterparts. The study highlighted the importance of electronic effects introduced by fluorine substituents in enhancing biological activity .

Case Study 2: Neuroprotection

In a neuroprotective study, certain derivatives were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that compounds with bulky substituents at the 9-position showed significant protective effects, suggesting that steric factors play a role in their efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antitumor agent . Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of triazoloquinazolinones can act as inhibitors of Polo-like kinase 1 (Plk1), a target in various cancers. The structure-activity relationship (SAR) studies suggest that modifications to the triazoloquinazolinone scaffold can enhance its efficacy against Plk1 and potentially other kinases involved in tumor growth .

Antiviral Activity

In addition to its anticancer properties, 6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown promise as an antiviral agent . Research indicates that similar compounds within this class exhibit activity against a range of viruses by interfering with viral replication processes. This suggests potential applications in the treatment of viral infections .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of compounds related to this compound. These compounds may offer protective benefits against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Inhibition of Plk1 : A study demonstrated that specific modifications to the triazoloquinazolinone scaffold resulted in compounds with significant inhibitory effects on Plk1 activity in cancer cell lines .
  • Antiviral Screening : Another research project screened a library of triazoloquinazolinones for antiviral activity against multiple viral strains and identified promising candidates for further development .
  • Neuroprotection : A recent investigation into the neuroprotective properties revealed that certain derivatives could mitigate oxidative stress-induced neuronal damage in vitro .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound’s CF₃ and SMe groups likely confer higher logP (>3.5 inferred) compared to hydroxyl (logP ~2–3) or methoxy analogs .
  • Electronic Effects: The CF₃ group creates a strong electron-deficient aromatic system, contrasting with electron-donating groups like diethylamino (logP 3.57) or methoxy .

Physicochemical Properties

Property Target Compound (Inferred) 9-[4-(Diethylamino)phenyl]-... 9-(2-Chlorophenyl)-... 5g (Methylthio analog)
Molecular Weight ~420–440 g/mol 365.48 g/mol 328.8 g/mol ~250–280 g/mol
logP ~3.8–4.2 3.57 3.33 ~3.0–3.5
Hydrogen Bond Acceptors 4–5 4 4 3–4
Polar Surface Area ~50–55 Ų 54.29 Ų 51.56 Ų ~45–50 Ų

Key Observations:

  • The methylthio group’s contribution to logP is evident in compound 5g (~3.0–3.5), but the target’s CF₃ group further elevates lipophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can researchers optimize reaction yields?

  • Methodology : The compound’s core structure (triazoloquinazolinone) can be synthesized via heterocyclization and fluorination. For example:

  • Step 1 : React a triazinone precursor (e.g., 3-thioxo-1,2,4-triazin-5-one) with diethyl oxalate in THF under reflux to form a pyrazolotriazine intermediate.
  • Step 2 : Introduce the trifluoromethylphenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3 : Optimize yields by adjusting solvent polarity (e.g., dioxane for fluoroacylation) and temperature (40–60°C for cyclization) .
    • Data : Typical yields range from 60–85% for analogous triazoloquinazolinones, with purity confirmed by HPLC (>95%) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methylthio at C2, trifluoromethylphenyl at C9).
  • X-ray crystallography : Resolve stereochemistry of the tetrahydroquinazolinone ring (e.g., chair conformation for the 5,6,7,9-tetrahydro system) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 464.12) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation.
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity (e.g., sulfhydryl groups may irritate skin) .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro assays .
    • Data : For similar triazoloquinazolinones, HOMO energies (–5.2 eV) suggest stability against oxidation .

Q. How to design experiments assessing environmental persistence and degradation pathways?

  • Methodology :

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C, monitoring degradation via LC-MS.
  • Photolysis : Expose to UV light (254 nm) and quantify breakdown products (e.g., demethylation or sulfoxide formation) .
    • Experimental design : Follow OECD guidelines for abiotic degradation, with controls for temperature and light exposure .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HeLa, RAW 264.7 macrophages).
  • Mechanistic studies : Use siRNA knockdown or inhibitors to isolate pathways (e.g., NF-κB for anti-inflammatory activity) .
    • Data normalization : Express results as % viability relative to positive/negative controls and account for solvent effects (e.g., DMSO < 0.1%) .

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